

Solubility of Sodium Chromate Tetrahydrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium chromate tetrahydrate*

Cat. No.: *B154380*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **sodium chromate tetrahydrate** in various organic solvents. The information contained herein is intended to support research and development activities where this compound is utilized as an oxidizing agent or for other synthetic purposes. This document details available quantitative solubility data, provides a robust experimental protocol for solubility determination, and illustrates the mechanistic pathway of its key reaction in organic synthesis.

Core Topic: Sodium Chromate Tetrahydrate Solubility

Sodium chromate tetrahydrate ($\text{Na}_2\text{CrO}_4 \cdot 4\text{H}_2\text{O}$) is a yellow, crystalline, hygroscopic solid. While highly soluble in water, its solubility in organic solvents is a critical parameter for its application in non-aqueous reaction media, particularly in the oxidation of alcohols. The polarity of the solvent plays a significant role in the dissolution of this inorganic salt.

Data Presentation: Quantitative Solubility

The following table summarizes the available quantitative and qualitative solubility data for sodium chromate in selected organic solvents. It is important to note that comprehensive solubility data for the tetrahydrate form in a wide range of organic solvents is not extensively documented in publicly available literature. The data for methanol is for the anhydrous form of sodium chromate, which is often used interchangeably in some contexts.

Organic Solvent	Chemical Formula	Molar Mass (g/mol)	Boiling Point (°C)	Solubility of Sodium Chromate (g/100 mL at 25°C)
Methanol	CH ₃ OH	32.04	64.7	0.344[1]
Ethanol	C ₂ H ₅ OH	46.07	78.37	Slightly soluble[1][2]
Acetone	C ₃ H ₆ O	58.08	56	Data not available
Isopropanol	C ₃ H ₈ O	60.10	82.6	Data not available
Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	66	Data not available
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	78.13	189	Data not available
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	73.09	153	Data not available

Experimental Protocols

Determination of Sodium Chromate Tetrahydrate Solubility in an Organic Solvent (Gravimetric Method)

This protocol outlines a reliable gravimetric method for determining the solubility of **sodium chromate tetrahydrate** in a specific organic solvent. This method is based on the evaporation of the solvent from a saturated solution and weighing the remaining solute.[3][4]

Materials:

- **Sodium chromate tetrahydrate**

- Organic solvent of interest (analytical grade)
- Conical flask with a stopper
- Magnetic stirrer and stir bar
- Thermostatic bath
- Filtration apparatus (e.g., syringe with a compatible filter, or Buchner funnel with filter paper)
- Pre-weighed evaporation dish or watch glass
- Analytical balance
- Drying oven

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **sodium chromate tetrahydrate** to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.
 - Seal the flask to prevent solvent evaporation.
 - Place the flask in a thermostatic bath set to the desired temperature (e.g., 25 °C) and stir the mixture using a magnetic stirrer for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check for the persistence of undissolved solid.
- Sample Collection and Filtration:
 - Once equilibrium is reached, stop the stirring and allow the solid to settle.
 - Carefully extract a known volume of the supernatant (the clear liquid phase) using a pre-warmed or pre-cooled syringe to the same temperature as the solution to avoid precipitation or dissolution.

- Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.
- Gravimetric Analysis:
 - Record the exact volume of the filtered saturated solution.
 - Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the **sodium chromate tetrahydrate**. The temperature should be well below the decomposition temperature of the hydrate.
 - Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.
 - Weigh the evaporation dish with the dry **sodium chromate tetrahydrate** residue on an analytical balance.
 - Repeat the drying and weighing process until a constant mass is obtained.
- Calculation of Solubility:
 - Calculate the mass of the dissolved **sodium chromate tetrahydrate** by subtracting the initial mass of the empty evaporation dish from the final constant mass.
 - The solubility can then be expressed in grams per 100 mL of the solvent by normalizing the mass of the residue to the volume of the solvent used.

Oxidation of a Secondary Alcohol using Sodium Chromate

Sodium chromate is a strong oxidizing agent used to convert primary alcohols to carboxylic acids and secondary alcohols to ketones.^{[1][5]} The following is a general protocol for the oxidation of a secondary alcohol to a ketone.

Materials:

- Secondary alcohol

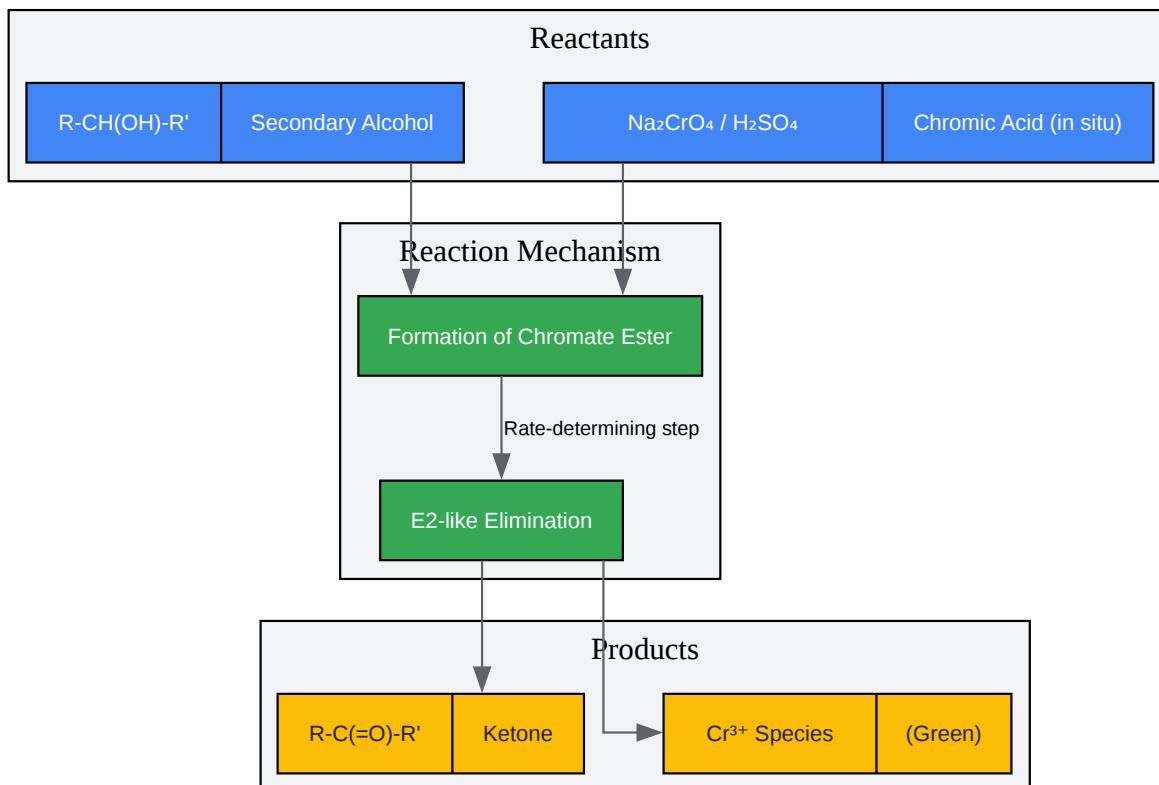
- **Sodium chromate tetrahydrate**
- Sulfuric acid (H_2SO_4)
- Water
- Reaction flask
- Stirring apparatus
- Heating mantle or water bath
- Condenser
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Distillation apparatus

Procedure:

- Reaction Setup:
 - In a reaction flask equipped with a stirrer and a condenser, dissolve the secondary alcohol in a suitable solvent (if necessary).
 - In a separate beaker, prepare the oxidizing agent by dissolving **sodium chromate tetrahydrate** in water and slowly adding sulfuric acid with cooling. This forms chromic acid (H_2CrO_4) *in situ*.^[6]
- Oxidation Reaction:
 - Slowly add the prepared chromic acid solution to the stirring solution of the secondary alcohol. The reaction is exothermic, and the temperature should be controlled.
 - After the addition is complete, the reaction mixture may be gently heated to ensure the reaction goes to completion. The color of the solution will typically change from orange

(Cr⁶⁺) to green (Cr³⁺).[\[5\]](#)

- Work-up and Isolation:
 - Cool the reaction mixture to room temperature.
 - Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
 - Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid.
 - Dry the organic layer over an anhydrous drying agent.
 - Filter to remove the drying agent.
- Purification:
 - Remove the solvent by rotary evaporation.
 - Purify the resulting crude ketone by distillation or recrystallization.


Mandatory Visualization

The following diagrams illustrate the key processes described in this guide.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the gravimetric determination of solubility.

[Click to download full resolution via product page](#)

Caption: Logical relationship in the oxidation of a secondary alcohol by sodium chromate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium chromate - Wikipedia [en.wikipedia.org]
- 2. Sodium Chromate | Na₂CrO₄ | CID 24488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Solubility of Sodium Chromate Tetrahydrate in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154380#sodium-chromate-tetrahydrate-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com